molecular formula C29H28ClN5O B12207033 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine

Cat. No.: B12207033
M. Wt: 498.0 g/mol
InChI Key: DDBAETZOCHORSM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a naphthalen-1-yloxyethyl-substituted piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting appropriate precursors under specific conditions, such as using a base catalyst and heating.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the core structure.

    Attachment of the naphthalen-1-yloxyethyl-piperazine moiety: This is usually done through a nucleophilic substitution reaction, where the naphthalen-1-yloxyethyl group is attached to the piperazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Common reagents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include alkyl halides for alkylation or halogenating agents like chlorine (Cl₂) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated or hydrogenated derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-Chlorophenyl)-5-methyl-7-{4-[2-(naphthalen-1-yloxy)ethyl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine apart is its unique combination of functional groups and its potential for diverse applications in various fields of research. Its structure allows for specific interactions with biological targets, making it a valuable compound for further study and development.

Properties

Molecular Formula

C29H28ClN5O

Molecular Weight

498.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-[4-(2-naphthalen-1-yloxyethyl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C29H28ClN5O/c1-21-19-28(35-29(32-21)26(20-31-35)23-9-11-24(30)12-10-23)34-15-13-33(14-16-34)17-18-36-27-8-4-6-22-5-2-3-7-25(22)27/h2-12,19-20H,13-18H2,1H3

InChI Key

DDBAETZOCHORSM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CCOC4=CC=CC5=CC=CC=C54)C6=CC=C(C=C6)Cl

Origin of Product

United States

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